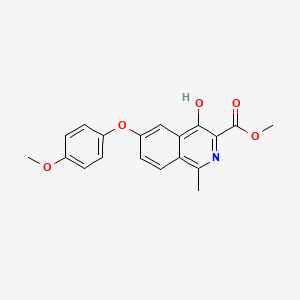
Methyl 4-hydroxy-6-(4-methoxyphenoxy)-1-methylisoquinoline-3-carboxylate
Cat. No. B8437892
M. Wt: 339.3 g/mol
InChI Key: LVRKOLYHCDWNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340511B2
Procedure details


A glass lined Parr pressure reactor vessel equipped with a 4-blade impeller can be charged with 6c, Pd/C (about 0.4 to 0.5 molar equivalents), anhydrous Na2CO3 (about 0.5 molar equivalents), and ethyl acetate. The flask can then be vacuum-purged with nitrogen (3×) and vacuum-purged with hydrogen (3×). The flask can then be pressurized with hydrogen to set point 60 psi and stirred at 60° C. for 6-8 hrs until completion of reaction (6c <0.5%). The flask can then be cooled to 20-25° C., the pressure released to ambient, the head space purged with nitrogen three times and filtered through glass microfiber filter paper. The filtrate can be concentrated and precipitated from cold methanol and dried under vacuum at 50±5° C.
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(O[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=3)=[CH:13][CH:14]=2)[C:9]([OH:25])=[C:8]([C:26]([O:28][CH3:29])=[O:27])[N:7]=1)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Pd].C(OCC)(=O)C>[OH:25][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[C:12]([O:16][C:17]3[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=3)[CH:11]=2)[C:6]([CH3:5])=[N:7][C:8]=1[C:26]([O:28][CH3:29])=[O:27] |f:1.2.3|
|
Inputs


Step One
|
Name
|
6c
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=NC(=C(C2=CC(=CC=C12)OC1=CC=C(C=C1)OC)O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 60° C. for 6-8 hrs until completion of reaction (6c <0.5%)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a 4-blade impeller
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask can then be vacuum-purged with nitrogen (3×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-purged with hydrogen (3×)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask can then be cooled to 20-25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the head space purged with nitrogen three times
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through glass microfiber
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate can be concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated from cold methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50±5° C.
|
Outcomes


Product
Details
Reaction Time |
7 (± 1) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(N=C(C2=CC=C(C=C12)OC1=CC=C(C=C1)OC)C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
